6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-

Description

Contextualization within the Broader Nonadienone Class

Nonadienones are unsaturated ketones built upon a nine-carbon backbone. The defining features of this class are the presence of a ketone functional group (an oxygen atom double-bonded to a carbon) and two carbon-carbon double bonds, as indicated by the "-dien-" and "-one" portions of the name, respectively. The specific placement of these functional groups and any additional substituents along the carbon chain leads to a wide variety of distinct compounds with differing properties.

For instance, the nonadienone family includes simpler structures like 2,4-Nonanedione and 2,3-Nonanedione, which are diketones rather than dienones but share the nine-carbon framework. nih.govnih.gov These variations in structure, from the location of the ketone to the position of double bonds and the nature of substituents, are crucial in determining the chemical reactivity and physical properties of each molecule within the class. The compound 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- is a highly substituted member of this class, which distinguishes it from simpler nonadienones.

Specific Structural Features and Isomeric Considerations of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-

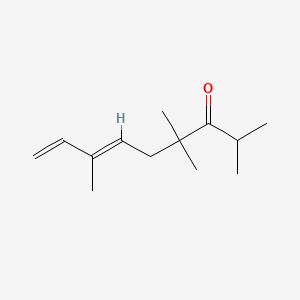

The systematic IUPAC name for this compound is (6E)-2,4,4,7-tetramethylnona-6,8-dien-3-one. nih.gov This name precisely describes its molecular architecture. The structure consists of a nine-carbon chain with a ketone group at the third carbon position. It is heavily substituted with four methyl groups located at positions 2, 4 (two groups), and 7. Furthermore, it possesses a conjugated diene system—two alternating double bonds—at the sixth and eighth carbon positions. nih.gov

Key Structural Features:

Ketone Group: The carbonyl group at C-3 is a key reactive site and influences the molecule's polarity.

Gem-Dimethyl Group: The two methyl groups on C-4 create a sterically hindered environment near the ketone.

Conjugated Diene: The C=C double bonds at positions 6 and 8, in conjugation, can participate in various cycloaddition and polymerization reactions and are responsible for absorbing ultraviolet light.

Isomerism is a critical aspect of this compound's chemistry. The "(6E)" designation in its IUPAC name refers to the stereochemistry of the double bond between carbons 6 and 7. This indicates that the higher-priority substituents on each of these carbons are on opposite sides of the double bond (Entgegen or "E" configuration). The alternative arrangement would be the "(6Z)" (Zusammen or "Z") isomer. Additionally, the carbon at position 2 is a chiral center, meaning it can exist in two different three-dimensional arrangements (enantiomers), designated as (R) or (S). Consequently, the compound can exist as multiple stereoisomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H22O | nih.gov |

| Molecular Weight | 194.31 g/mol | nih.gov |

| CAS Number | 81782-89-0 | nih.gov |

| IUPAC Name | (6E)-2,4,4,7-tetramethylnona-6,8-dien-3-one | nih.gov |

Historical Trajectory and Emerging Significance of Related Compounds in Chemical Research

While a detailed historical record for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- itself is not extensively documented in seminal literature, the broader history of related compounds, particularly terpenoids and unsaturated ketones, is rich. The study of such molecules began with the isolation of essential oils from plants in the 19th century by chemists like Otto Wallach. muzablends.com This work laid the foundation for the fragrance and flavor industry and the systematic study of organic chemistry. muzablends.com

The significance of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- and its relatives lies predominantly in the field of fragrance chemistry. nih.gov It is classified as a fragrance ingredient, as is its derivative, 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, oxime. nih.govnih.gov The development and synthesis of novel ketones and terpenoids have been a driving force in perfumery for decades, seeking to create new scents and more stable, cost-effective alternatives to natural extracts. nih.govresearchgate.net

The structural motifs found in this tetramethylnonadienone are present in other commercially and scientifically important molecules. For example, compounds like 3-Methyl-2,4-nonanedione are recognized as key flavor components in natural products such as green tea. scbt.com The research into such compounds helps elucidate the relationship between molecular structure and olfactory or gustatory perception, a key area of chemical and sensory science. The continued synthesis and study of complex nonadienone derivatives contribute to the expanding palette of ingredients available for use in consumer products and provide deeper insights into the synthetic methodologies for creating complex organic molecules. cymitquimica.com

Structure

3D Structure

Properties

CAS No. |

81782-89-0 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(6E)-2,4,4,7-tetramethylnona-6,8-dien-3-one |

InChI |

InChI=1S/C13H22O/c1-7-11(4)8-9-13(5,6)12(14)10(2)3/h7-8,10H,1,9H2,2-6H3/b11-8+ |

InChI Key |

TWJFINAHYOYYOB-DHZHZOJOSA-N |

Isomeric SMILES |

CC(C)C(=O)C(C)(C)C/C=C(\C)/C=C |

Canonical SMILES |

CC(C)C(=O)C(C)(C)CC=C(C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nonadienone Structures

Palladium-Catalyzed Multicomponent Reactions for Nonadienone Scaffold Construction

Palladium catalysis has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable selectivity and functional group tolerance. Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are particularly attractive due to their inherent atom economy and ability to rapidly generate molecular complexity. The application of palladium-catalyzed MCRs provides a powerful avenue for the construction of the nonadienone scaffold.

In Situ Generation and Reactivity of Vinyl Allenes in Nonadienone Synthesis

A key strategy in the synthesis of nonadienone structures involves the use of highly reactive intermediates such as vinyl allenes. These species, which possess a unique arrangement of cumulated and conjugated double bonds, can be generated in situ and subsequently participate in a variety of transformations. One notable method involves the reaction of vinyl triflates with allenylindium reagents, which are themselves generated from propargyl bromides and indium. This approach has been successfully employed to create substituted vinyl allenes that serve as crucial building blocks.

The reactivity of these in situ generated vinyl allenes is diverse. They can undergo tandem palladium-catalyzed cross-coupling and cycloaddition reactions. For instance, the reaction of α-bromovinyl arenes with allenylindium can lead to tandem cross-coupling and [4+4] cycloaddition products, efficiently assembling eight-membered carbocycles. beilstein-journals.orgnih.gov This reactivity highlights the potential of vinyl allenes as versatile intermediates in the construction of complex cyclic and acyclic systems.

Tandem Cross-Coupling and Annulation Strategies in Nonadienone Formation

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to complex molecule synthesis. In the context of nonadienone formation, palladium-catalyzed tandem cross-coupling and annulation sequences are particularly powerful. These strategies often leverage the reactivity of vinyl allenes generated in situ.

For example, a one-pot synthesis of a 3,7-nonadienone derivative has been achieved through a sequence involving the palladium-catalyzed cross-coupling of a vinyl triflate with an allenylindium reagent, followed by a carbon monoxide insertion and a subsequent [4+4+1] annulation. beilstein-journals.orgnih.gov This multicomponent reaction assembles the nonadienone core by efficiently integrating several simple starting materials into a more complex structure. The versatility of this approach is further demonstrated by the ability to form different ring systems, such as bicyclo[6.4.0]dodecene derivatives, by varying the reaction partners and conditions. beilstein-journals.org

| Reactants | Catalyst | Reaction Type | Product | Ref |

| α-Bromovinyl arenes, Propargyl bromides | Pd(PPh₃)₄ | Tandem Cross-Coupling and [4+4] Cycloaddition | Eight-membered carbocycles | beilstein-journals.orgnih.gov |

| Vinyl triflate, Allenylindium, Carbon Monoxide | Palladium Catalyst | Tandem Cross-Coupling and [4+4+1] Annulation | 3,7-Nonadienone derivative | beilstein-journals.orgnih.gov |

Carbon Monoxide Insertion Reactions Leading to Nonadienone Products

Carbon monoxide (CO) is a versatile C1 building block in organic synthesis, and its insertion into carbon-metal bonds is a fundamental step in many carbonylation reactions. Palladium-catalyzed carbon monoxide insertion reactions are instrumental in the synthesis of ketones, including nonadienone structures.

In the context of the multicomponent synthesis of nonadienones, after the initial formation of a vinylallene intermediate via cross-coupling, a subsequent palladium-catalyzed carbon monoxide insertion can occur. beilstein-journals.orgnih.gov This step introduces the carbonyl group that is characteristic of the nonadienone structure. The resulting acyl-palladium intermediate can then undergo further reactions, such as annulation, to complete the formation of the target molecule. The ability to incorporate carbon monoxide in a controlled manner within a tandem sequence significantly enhances the synthetic utility of these palladium-catalyzed methods.

Stereoselective Approaches to Nonadienone Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. The development of stereoselective methods for the synthesis of nonadienone derivatives allows for the preparation of enantiomerically enriched compounds with specific three-dimensional arrangements.

Organocatalytic Asymmetric Synthesis of Related Nonadienone Systems (e.g., (Thio)urea-mediated)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool for asymmetric synthesis. Bifunctional organocatalysts, such as those based on a (thio)urea scaffold, have proven to be particularly effective in controlling the stereochemical outcome of various transformations. These catalysts can activate substrates through hydrogen bonding interactions, creating a chiral environment that directs the approach of the reactants.

While the direct organocatalytic asymmetric synthesis of 6,8-nonadien-3-one, 2,4,4,7-tetramethyl- may not be extensively documented, the principles of (thio)urea-mediated catalysis have been successfully applied to the synthesis of other complex cyclic systems containing multiple chiral centers. For instance, (thio)urea-based catalysts have been employed in asymmetric Michael additions, Diels-Alder reactions, and domino reactions to construct highly functionalized six-membered rings with excellent enantioselectivity. The bifunctional nature of these catalysts, often combining a Lewis basic site (like an amine) and a hydrogen-bond donating (thio)urea moiety, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol.

| Reaction Type | Catalyst Type | Key Feature | Application |

| Asymmetric Michael Addition | Primary amine-thiourea | Bifunctional activation | Desymmetrization of cyclohexadienones |

| Domino-Michael–Henry Reaction | Secondary amine-thiourea | Enantioselective cascade | Synthesis of bicyclo[3.2.1]octan-2-ones |

| Intramolecular aza-Michael Reaction | Cinchona alkaloid-derived thiourea | Intramolecular desymmetrization | Formation of bicyclic systems |

Enantioselective Cyclopropanation in Bicyclo[3.2.2]nonadienone Synthesis

The bicyclo[3.2.2]nonadienone framework is a structurally related and important scaffold that can be accessed through stereoselective methods. One powerful approach for the construction of this bicyclic system is through enantioselective cyclopropanation reactions. These reactions, often catalyzed by chiral transition metal complexes, can introduce multiple stereocenters with a high degree of control.

A notable example involves the use of chiral dirhodium(II) catalysts in the decomposition of vinyldiazoacetates. This process generates a rhodium-stabilized carbene, which can then undergo a tandem cyclopropanation/Cope rearrangement sequence. When this reaction is performed in the presence of a suitable diene, it can lead to the formation of the bicyclo[3.2.2]nonane ring system. The use of chiral ligands on the rhodium catalyst, such as chiral prolinates, can induce high levels of asymmetry in the final product. While not a direct synthesis of a nonadienone, this methodology demonstrates a powerful strategy for the stereocontrolled synthesis of a closely related bicyclic dienone system, highlighting the potential for applying similar catalytic principles to other complex unsaturated ketones.

| Catalyst | Reaction | Key Transformation | Product |

| Dirhodium tetraprolinates | Decomposition of vinyldiazoacetates | Tandem cyclopropanation/Cope rearrangement | 6-Azabicyclo[3.2.2]nonane ring system |

Strategies for Bicyclic Nonadienone Core Construction (e.g., Bicyclo[3.3.1]nonadienone)

The bicyclo[3.3.1]nonane framework is a key structural motif present in numerous natural products. Its synthesis has been a subject of considerable research, leading to the development of several elegant strategies for its construction.

A powerful and convergent approach to the bicyclo[3.3.1]nonadienone core involves a tandem reaction sequence combining a Michael addition and a Dieckmann condensation. wikipedia.orglibretexts.orgnih.gov The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to form β-keto esters, which is particularly effective for creating five- and six-membered rings. thegoodscentscompany.com This sequence allows for the formation of multiple carbon-carbon bonds in a single, efficient process. nih.gov

The general strategy begins with a Michael addition, a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net This is followed by an intramolecular Dieckmann condensation of the resulting intermediate. This one-pot methodology is highly valued for its efficiency in constructing complex cyclic systems, including the formation of a quaternary center, from simpler acyclic precursors. wikipedia.orgnih.govlibretexts.org For instance, the reaction of benzylic nitriles or esters with an acrylate (B77674) can be promoted by a base like potassium tert-butoxide to yield 4,4-disubstituted cyclohexane (B81311) β-keto esters, demonstrating the power of this tandem approach. wikipedia.orgnih.govlibretexts.org While initial efforts to apply this sequence for the synthesis of the core of the natural product rugulosone were not successful for that specific investigation, it remains a valuable strategy for forming bicyclo[3.3.1]nonane systems. libretexts.org

Table 1: Key Reactions in Bicyclic Core Synthesis

| Reaction | Description | Key Features |

|---|---|---|

| Michael Addition | 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Forms a key C-C bond, setting up the substrate for cyclization. |

| Dieckmann Condensation | Intramolecular cyclization of a diester with base to form a β-keto ester. | Efficiently forms 5- and 6-membered rings. thegoodscentscompany.com |

Control of double bond placement is critical in the synthesis of unsaturated bicyclic systems. Catalytic alkene isomerization provides a sophisticated method to reposition double bonds from thermodynamically less stable positions (exo-methylene) to more stable internal (endocyclic) locations. libretexts.org

In the context of synthesizing the bicyclo[3.3.1]nonane core, a methodology was developed to isomerize exo-methylene groups to the corresponding trisubstituted internal alkenes. This transformation was effectively carried out using a palladium catalyst under a hydrogen atmosphere. A hydrogen source was found to be essential for the rearrangement to proceed. This process demonstrated high selectivity, favoring the formation of the desired isomer with C2 symmetry over the analogous product with Cs symmetry, which is crucial for controlling the stereochemistry of the final natural product. libretexts.org Gold(I) complexes have also been shown to be effective catalysts for the isomerization of enynes to produce functionalized bicyclic systems, showcasing the utility of catalytic methods in complex cyclizations. youtube.com

Derivatization and Functionalization Strategies for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-

Once the core structure of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- is obtained, subsequent derivatization and functionalization can be explored to modify its properties. The presence of both a ketone and conjugated double bonds offers multiple sites for chemical transformation.

The ketone functional group in 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- can be readily converted into an oxime. Oximes are chemical compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org This reaction is a reliable method for the derivatization of carbonyl compounds. nih.govnih.gov

The formation of the specific oxime derivative, 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, oxime, is documented in chemical databases, confirming the accessibility of this transformation. scbt.comlibretexts.org The reaction typically involves treating the ketone with hydroxylamine hydrochloride, often in the presence of a base or in a buffered solution, to yield the corresponding ketoxime. nih.govwikipedia.org Such derivatization can be part of a multi-step reaction sequence, where the initial oxime formation is followed by cyclization and cycloaddition reactions to build more complex heterocyclic structures. acs.org

Table 2: Properties of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- and its Oxime Derivative

| Compound | Molecular Formula | Molar Mass (g/mol) | PubChem CID |

|---|---|---|---|

| 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- | C13H22O | 194.31 | 6441956 nih.gov |

| 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, oxime | C13H23NO | 209.33 | 6365812 scbt.comlibretexts.org |

The conjugated dienone system in 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- is susceptible to a variety of other transformations, primarily involving nucleophilic additions and reductions.

Conjugate Addition Reactions: As an α,β-unsaturated ketone, the molecule is electrophilic at both the carbonyl carbon (position 3) and the β-carbon (position 6). acs.org This allows for 1,2-addition (to the carbonyl) or 1,4-addition (conjugate addition to the C=C bond). Softer nucleophiles generally favor 1,4-addition. wikipedia.org

Michael Addition: The addition of enolates to the β-position is a classic example of 1,4-addition. wikipedia.org

Gilman Reagents: Lithium diorganocopper reagents (R₂CuLi) are highly effective for 1,4-addition to α,β-unsaturated ketones, providing an excellent method for forming new carbon-carbon bonds at the β-position. libretexts.org

Grignard Reagents: The regioselectivity of Grignard reagent addition (1,2- vs. 1,4-) can vary. Alkyl Grignard reagents often show a high preference for 1,4-addition to α,β–γ,δ-unsaturated ketones. acgpubs.org

Selective Reduction Reactions: The presence of multiple reducible functional groups (a ketone and two double bonds) allows for selective reductions depending on the reagent and conditions used.

Carbonyl Reduction (1,2-Reduction): The Luche reduction (NaBH₄/CeCl₃ in methanol) is a well-known method for the chemoselective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones to the corresponding allylic alcohol, without affecting the double bonds. acs.org

Conjugate Reduction (1,4-Reduction): It is also possible to selectively reduce the conjugated double bond while leaving the carbonyl group intact.

Complete Reduction: Stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) may reduce both the carbonyl group and the conjugated double bonds. wikipedia.org

These transformations highlight the synthetic versatility of the 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- scaffold, allowing for its conversion into a wide array of other functionalized molecules.

Advanced Spectroscopic and Analytical Characterization Techniques

Comprehensive Chromatographic-Mass Spectrometric Analyses of Nonadienone Derivatives in Complex Matrices

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating and identifying individual components within a complex mixture, such as a fragrance blend or a natural extract. gcms.czthermofisher.comnih.gov

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a particularly relevant technique for the analysis of volatile compounds like 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, which is used as a fragrance ingredient. nih.govresearchgate.net This method analyzes the vapor phase above a sample, which is ideal for identifying volatile and semi-volatile organic compounds in various matrices like cosmetics, food, and environmental samples. nih.govadvion.comresearchgate.nettaylorfrancis.comtandfonline.com

In a typical HS-GC-MS analysis, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace. A sample of this vapor is then injected into the gas chromatograph. The GC separates the components based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Illustrative GC-MS Data for a Tetramethyl Nonadienone Isomer:

| Parameter | Value |

| Chromatographic Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Hypothetical Retention Time | 15.2 min |

| Hypothetical Major Mass Fragments (m/z) | 194 (M+), 179, 151, 123, 95, 69, 41 |

This table is for illustrative purposes only and does not represent experimentally verified data for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-.

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic method, providing a powerful tool for the analysis of complex mixtures. nih.govijarnd.comajpaonline.com Beyond GC-MS, other hyphenated techniques can be employed for structural confirmation. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for less volatile derivatives or in cases where derivatization is necessary. ox.ac.uk Tandem Mass Spectrometry (MS/MS) can provide further structural information by fragmenting a specific ion from the initial mass spectrum and analyzing the resulting daughter ions. This is particularly useful for distinguishing between isomers that may have similar primary mass spectra.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For a molecule like 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment. ¹³C NMR would show the number of unique carbon atoms and their hybridization state.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the complete molecular architecture. longdom.org COSY identifies protons that are coupled to each other, allowing for the tracing of the carbon skeleton. HSQC correlates directly bonded proton and carbon atoms. For determining the stereochemistry of the double bonds (E/Z configuration), Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed, which identifies atoms that are close in space. wordpress.com

Hypothetical ¹³C and ¹H NMR Chemical Shifts (in ppm) for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-:

| Atom Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) |

| C2 | 45.1 | 2.8 (m) |

| C3 | 205.3 | - |

| C4 | 38.2 | - |

| C5 | 50.5 | 2.4 (d) |

| C6 | 128.9 | 5.6 (dd) |

| C7 | 135.4 | 5.9 (m) |

| C8 | 130.2 | 6.1 (dd) |

| C9 | 118.7 | 5.1 (d) |

| 2-CH₃ | 18.3 | 1.1 (d) |

| 4,4-(CH₃)₂ | 28.5 | 1.2 (s) |

| 7-CH₃ | 22.1 | 1.8 (s) |

This table contains hypothetical data for illustrative purposes and is based on typical chemical shifts for α,β-unsaturated ketones. It does not represent experimentally verified data for the target compound.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational studies. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, the most characteristic absorption bands would be the C=O stretch of the ketone and the C=C stretches of the dienone system. The position of the C=O stretch can give clues about conjugation.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the carbon-carbon double bonds in the dienone system. The relative intensities of the C=O and C=C stretching bands in Raman spectra can differ significantly from those in IR spectra, providing additional structural insights. cdnsciencepub.com

Illustrative Vibrational Frequencies for an α,β-Unsaturated Ketone:

| Functional Group | Technique | Hypothetical Frequency (cm⁻¹) |

| C=O (Ketone) | IR | 1685 |

| C=C (Alkene) | IR | 1640, 1610 |

| C-H (sp²) | IR | 3050 |

| C-H (sp³) | IR | 2960-2850 |

| C=O (Ketone) | Raman | 1680 |

| C=C (Alkene) | Raman | 1635, 1605 |

This table is for illustrative purposes only and does not represent experimentally verified data for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-.

Theoretical and Computational Studies on Nonadienone Chemistry

Quantum Chemical Calculations of Electronic Structure, Stability, and Reaction Energetics

No specific studies detailing quantum chemical calculations on 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- were found. Such calculations would typically provide insights into the molecule's electron distribution, orbital energies, and thermodynamic stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research on the use of molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-. These simulations are crucial for understanding how the molecule behaves in different environments and interacts with other molecules.

Structure-Perception Relationship Modeling for Olfactorily Active Derivatives

While the compound is noted as a potential fragrance ingredient, no specific structure-perception relationship modeling for its olfactorily active derivatives has been published. This type of research is essential for designing new fragrance molecules with desired scent profiles.

Perceptual and Olfactory Research of 6,8 Nonadien 3 One, 2,4,4,7 Tetramethyl Oxime

Olfactory Habituation Phenomena and Mitigation Strategies

Olfactory habituation, colloquially known as nose blindness, is a natural neurophysiological response characterized by a decreased sensitivity to a persistent odor over time. michelgermain.comnih.gov This phenomenon is a crucial adaptive mechanism that prevents sensory overload, allowing the olfactory system to remain alert to new and potentially significant smells in the environment. michelgermain.comscentsplit.com While beneficial from a survival standpoint, olfactory habituation presents a challenge in fields such as perfumery, where the goal is to create a lasting and perceivable fragrance experience. The following sections explore the investigation of compounds affecting this phenomenon and the theoretical frameworks that underpin our understanding of olfactory adaptation, with a general focus that may be applicable to compounds like 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- oxime.

Investigation of Compounds and Formulations Affecting Olfactory Habituation

Specific research on compounds and formulations designed to mitigate olfactory habituation for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- oxime is not extensively available in the public domain. However, the broader field of fragrance science has explored various strategies to enhance the longevity of scent perception and counteract olfactory fatigue. These approaches can be broadly categorized and are generally applicable to a wide range of fragrance ingredients, including ketones and oximes. google.comdropofodor.com

General Mitigation Strategies in Perfumery:

Fragrance Composition and Structure: Perfumers often design complex fragrances with a layered structure of top, middle, and base notes. This evolution of the scent profile over time can help to maintain sensory interest and delay the onset of habituation. michelgermain.com Fragrances with a richer, more layered composition, where different molecular classes evolve through multiple phases, can keep the brain engaged and help delay fatigue.

Use of Fixatives: Certain compounds, known as fixatives, are included in fragrance formulations to reduce the volatility of other ingredients, thereby slowing their evaporation and prolonging the scent's presence. While not directly preventing habituation, this sustained release can contribute to a longer-lasting perception.

Novel Delivery Systems: Innovations in fragrance delivery, such as encapsulation technologies, can control the release of fragrance molecules over an extended period. This can create a more dynamic sensory experience that may be less prone to rapid habituation compared to a single, intense application.

Interactive Data Table: General Olfactory Fatigue Mitigation Techniques

| Mitigation Strategy | Mechanism of Action | Potential Applicability |

| Layered Fragrance Design | Creates a dynamic scent profile that evolves over time, preventing constant stimulation by a single odorant. | High |

| Use of Fixatives | Reduces the volatility of fragrance compounds, leading to a slower, more sustained release. | High |

| Encapsulation Technology | Controls the release of fragrance molecules, providing a prolonged and varied sensory experience. | Moderate to High |

| Scent Rotation | Alternating between different fragrances can prevent the olfactory system from adapting to a single scent. scentsplit.comanthonymarmin.com | User-dependent |

| Taking Breaks | Periodically removing oneself from the scented environment allows the olfactory receptors to reset. thenovastudio.com | User-dependent |

It is important to note that the efficacy of these strategies can vary significantly based on the specific chemical properties of the fragrance molecule and the individual's olfactory sensitivity.

Theoretical Frameworks for Olfactory Adaptation and Sensory Perception Persistence

The persistence of sensory perception and the phenomenon of olfactory adaptation are governed by complex neural processes that occur at both the peripheral and central levels of the olfactory system. nih.gov While specific models for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- oxime are not available, several theoretical frameworks provide a basis for understanding these processes.

Receptor Adaptation/Desensitization: At the peripheral level, prolonged exposure to an odorant can lead to the adaptation of olfactory receptor neurons (ORNs) in the nasal epithelium. This involves a reduction in the firing rate of these neurons in response to continuous stimulation. This is a protective mechanism to prevent receptor saturation. michelgermain.com

Neural Adaptation in the Olfactory Bulb: The olfactory bulb, the first processing center for olfactory information in the brain, plays a crucial role in sensory adaptation. Inhibitory circuits within the olfactory bulb are thought to contribute to the filtering of persistent background odors, allowing for the detection of novel scents.

Central Cognitive Processes: Higher-level cognitive processes in the brain also influence our perception of odors and the extent to which we habituate to them. Attention, expectation, and previous experience can all modulate the perceived intensity and persistence of a scent. researchgate.net

Interactive Data Table: Theoretical Models of Olfactory Adaptation

| Theoretical Framework | Level of Processing | Key Mechanisms |

| Peripheral Adaptation | Olfactory Receptor Neurons | Reduced neuronal firing rate, receptor desensitization. michelgermain.com |

| Neural Adaptation | Olfactory Bulb | Inhibitory neural circuits, filtering of constant signals. |

| Cognitive Gating | Higher Brain Centers (e.g., Cortex) | Attentional focus, top-down modulation of sensory input. researchgate.net |

These frameworks suggest that olfactory habituation is not a simple process of sensory fatigue but rather an active and dynamic neural process that allows the olfactory system to efficiently process a vast and ever-changing chemical environment. Further research is needed to elucidate the specific mechanisms by which complex fragrance molecules like 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- oxime interact with the olfactory system and the factors that govern the persistence of their perception.

Advanced Delivery Systems and Applications in Material Science

Design and Performance of Fragrance Delivery Systems Utilizing Nonadienone Oxime Derivatives

The oxime derivative of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, known as Labienoxime, presents a promising candidate for incorporation into advanced fragrance delivery systems due to its chemical stability and potential for controlled release. researchgate.net The design of such systems revolves around modulating the release of the parent ketone, which is the active olfactory component.

Amine-Assisted Delivery (AAD) and Polymer-Assisted Delivery (PAD) Mechanisms

Amine-Assisted Delivery (AAD) and Polymer-Assisted Delivery (PAD) are technologies designed to enhance the deposition and substantivity of fragrance molecules on various substrates, such as fabrics and skin.

| Delivery System | Mechanism | Potential for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- |

| Amine-Assisted Delivery (AAD) | Reversible reaction of a carbonyl group with a primary amine to form a Schiff base. The fragrance is released upon exposure to moisture (hydrolysis). | The ketone functional group could potentially react with carrier amines to form a ketimine, allowing for controlled release. |

Polymer-Assisted Delivery (PAD): PAD systems utilize polymers to encapsulate or entrap fragrance molecules, controlling their release over time. This can be achieved through various mechanisms, including diffusion from a polymer matrix, degradation of the polymer, or the breaking of covalent bonds between the fragrance and the polymer. For unsaturated ketones like 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, incorporation into polymeric matrices can protect the volatile molecule from premature evaporation and degradation. mdpi.com

| Delivery System | Mechanism | Potential for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- |

| Polymer-Assisted Delivery (PAD) | Encapsulation or covalent bonding of the fragrance molecule within a polymer matrix. Release is triggered by diffusion, polymer degradation, or cleavage of the bond. | The compound can be physically entrapped in various polymer systems or potentially be part of a polymeric pro-fragrance. researchgate.netnih.gov |

Host-Guest Chemistry and Encapsulation Technologies (e.g., Cucurbiturils) for Controlled Release

Host-guest chemistry offers a sophisticated method for the controlled release of volatile compounds. Cucurbiturils, a family of macrocyclic host molecules, are particularly interesting due to their ability to encapsulate guest molecules within their hydrophobic cavity. rsc.org Research has demonstrated the encapsulation of oximes within cucurbit nih.govuril, which can protect the guest molecule from rapid clearance and modify its pharmacokinetic properties. nih.gov

While there is no specific research on the encapsulation of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- oxime in cucurbiturils, the principles of host-guest chemistry suggest its potential as a guest molecule. The hydrophobic nature of the nonadienone derivative would likely favor its inclusion within the cucurbituril (B1219460) cavity, shielding it from the external environment and allowing for a stimulus-responsive release.

| Encapsulation Technology | Mechanism | Potential for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- Oxime |

| Cucurbiturils | Encapsulation of a guest molecule within the hydrophobic cavity of the macrocyclic host. Release can be triggered by competitive displacement, changes in pH, or temperature. nih.gov | The oxime derivative could be encapsulated, leading to enhanced stability and a sustained release profile. nih.gov |

Pro-Fragrance Systems and In Situ Generation of Olfactory Active Species

Pro-fragrance systems involve the chemical modification of a fragrance molecule to create a less volatile precursor. The active fragrance is then released in situ through a specific trigger, such as hydrolysis, oxidation, or exposure to light. This approach allows for a prolonged fragrance experience. For 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, a pro-fragrance could be designed by modifying its ketone group. For instance, the formation of an oxime is a type of pro-fragrance strategy, where the parent ketone is released upon hydrolysis.

Further pro-fragrance strategies for ketones can involve the formation of other derivatives that can be cleaved under specific conditions. Light-sensitive 2-oxoacetate-derived polymers have been investigated for the controlled release of ketones upon UVA irradiation. researchgate.net

| Pro-Fragrance Strategy | Release Mechanism | Potential for 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- |

| Oxime Formation | Hydrolysis | The existing oxime derivative, Labienoxime, serves as a pro-fragrance for the parent ketone. |

| Photolabile Cages | Light-induced cleavage | The ketone could be protected by a photolabile group, allowing for release upon exposure to light. nih.gov |

Interfacial and Bulk Interactions of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- Oxime with Diverse Substrates and Matrices

The effectiveness of a fragrance delivery system is highly dependent on the interactions between the fragrance molecule and the substrate to which it is applied. The oxime of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- possesses both hydrophobic (the long carbon chain) and polar (the oxime group) characteristics, which will govern its interfacial behavior.

Development of Functionalized Materials for Sustained Volatile Compound Release

The development of functionalized materials that can control the release of volatile compounds is a key area of research in material science. For a fragrance molecule like 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, materials can be designed to either physically entrap the molecule or chemically bind and later release it.

Examples of such materials include porous polymers, core-shell microcapsules, and functionalized surfaces. For instance, a polymer with specific functional groups could be designed to have a high affinity for the nonadienone derivative, leading to a high loading capacity and a slow, sustained release. Research into phase-change materials (PCMs) also presents an interesting avenue, where the fragrance could be encapsulated within a solid matrix that releases its payload upon melting. nih.gov While specific applications of these materials for the controlled release of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- have not been documented, the versatility of these systems offers a promising outlook for future developments.

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Routes to Highly Substituted 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- Isomers

The synthesis of complex fragrance molecules like 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- often presents significant challenges in achieving high yields and stereoselectivity. Future research should focus on developing more efficient and sustainable synthetic pathways. The exploration of novel catalytic systems, such as those involving transition metals or organocatalysis, could provide new methods for constructing the highly substituted carbon skeleton of these nonadienones. Furthermore, chemoenzymatic strategies, leveraging the specificity of enzymes, could offer elegant solutions for creating specific isomers with desired olfactory properties. A key goal will be to develop modular synthetic routes that allow for the systematic variation of substituents on the nonadienone backbone, enabling the creation of a diverse library of analogs for structure-activity relationship studies.

| Research Approach | Potential Advantages | Key Challenges |

| Advanced Organometallic Catalysis | High efficiency, control over stereochemistry, potential for novel bond formations. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis/Chemoenzymatic Methods | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with complex reactions. |

| Photoredox Catalysis | Access to unique reactive intermediates, mild reaction conditions. | Substrate scope, quantum yield optimization. |

In-depth Mechanistic Studies of Olfactory Receptor Binding and Signal Transduction for Nonadienone Derivatives

Understanding how 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- interacts with olfactory receptors (ORs) at a molecular level is crucial for designing new fragrance ingredients. nih.gov The human sense of smell relies on a large family of G-protein coupled receptors (GPCRs), but the specific receptors that bind to this nonadienone are unknown. researchgate.net Future research should aim to deorphanize the ORs responsible for its perception.

Advanced techniques such as cryo-electron microscopy (cryo-EM) could provide high-resolution structural information about the binding pocket of relevant ORs in complex with the odorant. nih.gov Complementary to this, molecular dynamics simulations can be employed to model the dynamic interactions between the nonadienone and the receptor, elucidating the key amino acid residues involved in binding and the conformational changes that lead to receptor activation. nih.gov Functional assays using heterologous expression systems can then validate these computational models and quantify the response of specific ORs to a range of nonadienone derivatives. researchgate.net Such studies will be fundamental to understanding the combinatorial code of olfaction, where a single odorant can activate multiple receptors and a single receptor can recognize multiple odorants. perfumerflavorist.com

Rational Design of Advanced Fragrance Modulators and Smart Delivery Platforms

To enhance the performance and longevity of fragrances like 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-, the development of advanced delivery systems is a key research avenue. nih.gov These systems aim to protect the volatile compound and control its release over time. researchgate.net

Future work could focus on "smart" platforms that release the fragrance in response to specific triggers such as light, heat, moisture, or enzymatic activity. researchgate.net Potential systems for investigation include:

Metal-Organic Frameworks (MOFs): These highly porous materials can encapsulate large quantities of fragrance molecules and can be tuned for controlled release. nih.gov

Mechanically Interlocked Molecules: Structures like rotaxanes and pseudorotaxanes can act as "profragrances," releasing the scent upon the cleavage of a labile bond. nih.gov

Polymeric Nanocapsules: Encapsulation within polymer shells can protect the fragrance from degradation and control its diffusion rate.

Ionic Liquids: The low volatility of ionic liquids can be harnessed to create pro-fragrance compounds where the scent is released under specific conditions. researchgate.net

The rational design of these platforms requires a deep understanding of the physicochemical properties of both the fragrance molecule and the carrier material to achieve optimal loading and desired release profiles.

| Delivery System | Release Mechanism | Potential Application |

| Metal-Organic Frameworks (MOFs) | Diffusion, Guest Exchange | Long-lasting air fresheners, active packaging |

| Pro-fragrance Rotaxanes | Chemical/Enzymatic Cleavage | Fabric care, personal care products |

| Polymeric Microcapsules | Rupture, Diffusion | "Scratch-and-sniff" applications, textiles |

| Ionic Liquid Pro-fragrances | Thermal, pH change | Cosmetics, topical formulations |

Exploration of Potential Chemical Reactivity in Diverse Environmental Matrices

As an α,β-unsaturated ketone, 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- possesses inherent chemical reactivity that warrants investigation within various environmental contexts. researchgate.netnih.gov The conjugated system is susceptible to nucleophilic attack (Michael addition) and reactions with atmospheric oxidants. researchgate.netrsc.org

Future research should systematically evaluate the compound's stability and transformation pathways in different matrices:

Atmospheric Chemistry: Studies on the gas-phase reaction rates with key atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3) are needed to predict its atmospheric lifetime and potential to form secondary organic aerosols. rsc.orgcopernicus.org

Aquatic Environments: The potential for hydrolysis, photolysis, and biodegradation in water should be assessed. The reactivity of the α,β-unsaturated carbonyl moiety with naturally occurring nucleophiles in aquatic systems is another important area of inquiry. nih.gov

Soil and Sediment: Research should explore the compound's sorption behavior and potential for degradation by soil microorganisms.

Understanding this reactivity is essential for a complete environmental profile of the molecule.

Development of Predictive Models for Structure-Activity Relationships in Olfactory Science

The development of predictive models, such as Quantitative Structure-Activity Relationships (QSAR), is a major goal in fragrance chemistry. researchgate.net These models aim to correlate the molecular structure of a compound with its perceived odor characteristics, which could dramatically increase the efficiency of discovering novel fragrance ingredients. perfumerflavorist.com

For 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- and its derivatives, future research should focus on building robust QSAR models. This involves synthesizing a curated library of structural analogs and systematically evaluating their odor profiles through sensory panel testing. The structural features of these molecules would then be quantified using a variety of molecular descriptors (e.g., topological, electronic, steric). Statistical methods and machine learning algorithms can then be used to build models that link these descriptors to specific olfactory perceptions. perfumerflavorist.com A significant challenge in olfaction is the complexity of odor perception, which is often multi-faceted. nih.gov Therefore, moving beyond simple odor threshold prediction to modeling complex odor characters will be a key step forward.

Q & A

Q. What are the key safety considerations when handling 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- in laboratory settings?

- Methodological Answer : Safety protocols must prioritize minimizing exposure via inhalation, dermal contact, or ingestion. Based on analogous compounds (e.g., 3-Nonen-2-one derivatives), acute oral toxicity (H302) and respiratory irritation (H335) are documented risks . Researchers should use fume hoods for volatile handling, wear nitrile gloves, and employ closed-system transfers to avoid aerosol formation. Fire safety measures should account for decomposition products like CO and NOx during combustion, necessitating CO₂ or dry-powder extinguishers . Regular safety audits aligned with OSHA HCS guidelines are recommended to update risk assessments .

Q. How can researchers determine the purity and structural integrity of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- during synthesis?

- Methodological Answer : Purity analysis requires a combination of gas chromatography–mass spectrometry (GC-MS) for volatile compound identification and nuclear magnetic resonance (NMR) for structural confirmation (e.g., methyl group stereochemistry). For quantification, high-performance liquid chromatography (HPLC) with UV detection at λ ~220 nm is effective for ketone derivatives. Cross-referencing with NIST spectral libraries ensures accuracy in peak assignments . Calibration standards must be prepared under inert atmospheres to prevent oxidation .

Q. What are the known decomposition products of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- under thermal stress?

- Methodological Answer : Thermal degradation studies under controlled conditions (e.g., thermogravimetric analysis coupled with FTIR) reveal primary decomposition products as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) . Secondary products may include unsaturated hydrocarbons due to β-scission of the ketone backbone. Researchers should simulate these conditions in a tubular reactor with real-time gas sampling to validate decomposition pathways .

Advanced Research Questions

Q. How can experimental design address the stereochemical challenges in synthesizing 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- with high enantiomeric purity?

- Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution methods. Kinetic studies using circular dichroism (CD) spectroscopy can monitor enantiomeric excess (ee) during reaction progression. Computational modeling (DFT or MD simulations) predicts steric hindrance effects at C2 and C7 methyl groups, guiding solvent selection (e.g., non-polar solvents for reduced racemization) . Post-synthesis purification via chiral column chromatography (e.g., Chiracel OD-H) is critical for isolating desired stereoisomers .

Q. What strategies resolve contradictions in reported toxicity data for structurally similar terpenoid ketones?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute oral vs. dermal toxicity) often arise from variations in test models (e.g., rodent vs. in vitro assays). A tiered approach is recommended:

- Step 1 : Comparative LC-MS/MS analysis of metabolites in hepatic microsomal assays to identify reactive intermediates.

- Step 2 : Cross-species toxicity studies (e.g., zebrafish embryos vs. mammalian cell lines) to assess metabolic activation pathways.

- Step 3 : Mechanistic studies using CRISPR-engineered cell lines (e.g., CYP450 knockouts) to isolate toxicity drivers .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during alkylation of 6,8-Nonadien-3-one derivatives?

- Methodological Answer : Byproduct suppression requires precise control of temperature, solvent polarity, and catalyst loading. For example, using lithium diisopropylamide (LDA) at −78°C in THF minimizes aldol condensation byproducts. In situ monitoring via Raman spectroscopy tracks intermediate formation, enabling real-time adjustments. Statistical optimization (e.g., Box-Behnken design) identifies critical factors (e.g., molar ratios of alkylating agents) for maximizing yield .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl- under ambient storage?

- Methodological Answer : Stability variations may stem from impurities (e.g., residual acids or bases) accelerating degradation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation kinetics. Comparative NMR analysis of aged vs. fresh samples identifies degradation markers (e.g., ketone oxidation to carboxylic acids). Storage in amber vials under argon with molecular sieves is recommended for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.